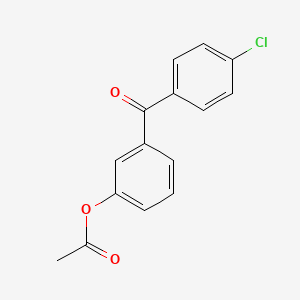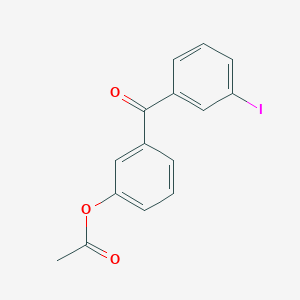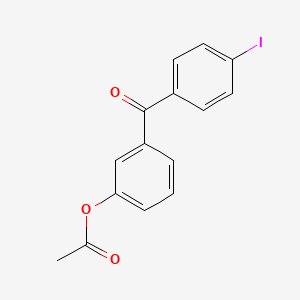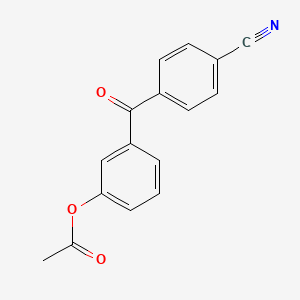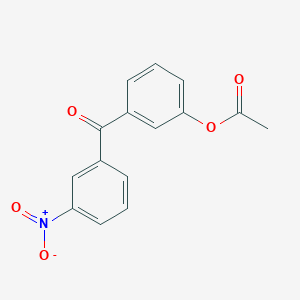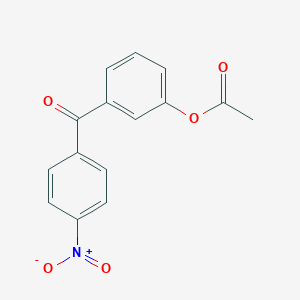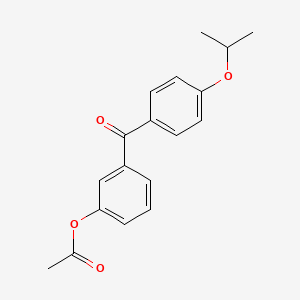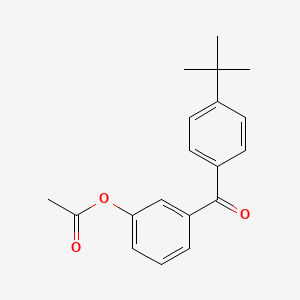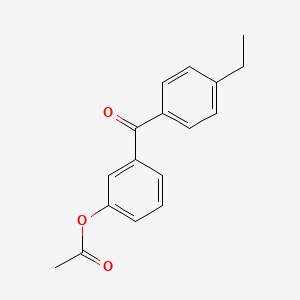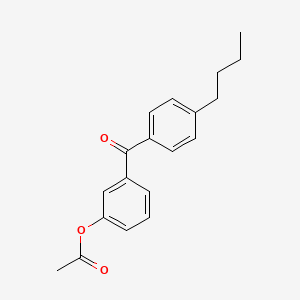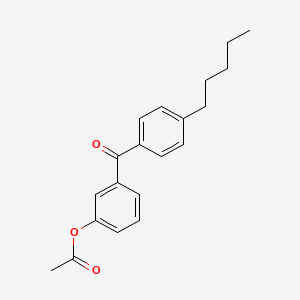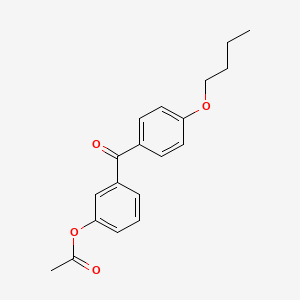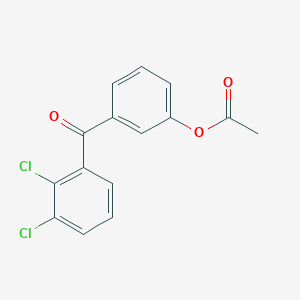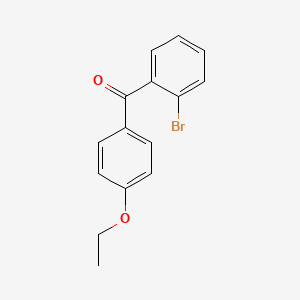
2-Bromo-4'-ethoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H13BrO2 It is a derivative of benzophenone, where the phenyl rings are substituted with a bromine atom and an ethoxy group
Mécanisme D'action
Mode of Action
As a benzophenone derivative, it may share some of the biological activities of other benzophenones. The presence of the bromo and ethoxy groups could significantly alter its interactions with biological targets .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4’-ethoxybenzophenone are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Bromo-4’-ethoxybenzophenone is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-ethoxybenzophenone typically involves a Friedel-Crafts acylation reaction. One common method includes the reaction of 4-bromoacetophenone with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is conducted in a solvent such as dichloromethane, and the product is purified through recrystallization using a mixed solvent of ethanol and water. The process is designed to minimize waste and byproducts, making it environmentally friendly and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4’-ethoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The ethoxy group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 2-amino-4’-ethoxybenzophenone or 2-thio-4’-ethoxybenzophenone.
Reduction: Formation of 2-bromo-4’-ethoxybenzyl alcohol.
Oxidation: Formation of 2-bromo-4’-ethoxybenzoic acid .
Applications De Recherche Scientifique
2-Bromo-4’-ethoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Comparaison Avec Des Composés Similaires
4-Bromobenzophenone: Lacks the ethoxy group, making it less polar and potentially less reactive in certain substitution reactions.
4-Ethoxybenzophenone: Lacks the bromine atom, which reduces its ability to participate in halogen-specific reactions.
2-Bromo-4’-methoxybenzophenone: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness: 2-Bromo-4’-ethoxybenzophenone is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the ethoxy group increases its solubility in organic solvents .
Propriétés
IUPAC Name |
(2-bromophenyl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCVWESUGMFWMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641757 |
Source


|
| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860594-34-9 |
Source


|
| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
